3-Methoxy-5,6,7,8-tetrahydroisoquinoline is a chemical compound belonging to the isoquinoline family. It is characterized by the presence of a methoxy group and a tetrahydroisoquinoline structure, which is a bicyclic compound derived from isoquinoline. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
3-Methoxy-5,6,7,8-tetrahydroisoquinoline is classified as an alkaloid due to its nitrogen-containing structure. It falls under the category of heterocyclic compounds, which are compounds that contain atoms of at least two different elements as part of a ring structure.
The synthesis of 3-Methoxy-5,6,7,8-tetrahydroisoquinoline typically involves several key steps:
The synthesis can be performed via various routes:
The molecular formula for 3-Methoxy-5,6,7,8-tetrahydroisoquinoline is CHN O, with a molecular weight of 179.22 g/mol. Its structure includes:
Property | Value |
---|---|
Molecular Formula | CHN O |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 3-methoxy-5,6,7,8-tetrahydroisoquinolin-8-ol |
InChI | InChI=1S/C10H13NO2/c1-13-10-5-7-3-2-4-9(12)8(7)6-11-10/h5-6,9,12H,2-4H2,1H3 |
3-Methoxy-5,6,7,8-tetrahydroisoquinoline can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Methoxy-5,6,7,8-tetrahydroisoquinoline involves its interaction with biological targets such as receptors or enzymes. This interaction may modulate their activity and influence various biological pathways. Research suggests that the compound may exhibit neuroprotective properties by influencing neurotransmitter systems or by acting as an antioxidant .
The compound is generally characterized by:
Key chemical properties include:
3-Methoxy-5,6,7,8-tetrahydroisoquinoline has several scientific applications:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: